molecular formula C8H10O2 B593016 1,2-Dimethoxybenzene-3,4,5,6-D4 CAS No. 126840-15-1

1,2-Dimethoxybenzene-3,4,5,6-D4

Cat. No.: B593016
CAS No.: 126840-15-1
M. Wt: 142.19
InChI Key: ABDKAPXRBAPSQN-LNFUJOGGSA-N
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Description

It is an organic compound with the molecular formula C8H6D4O2 and a molecular weight of 142.19 g/mol . This compound is commonly used as a stable isotope-labeled compound in various scientific research applications.

Mechanism of Action

Target of Action

1,2-Dimethoxybenzene-3,4,5,6-D4, also known as 5,6-Dimethoxybenzene-1,2,3,4-d4 , is an organic compound derived from benzeneIt’s known that benzene derivatives can undergo electrophilic aromatic substitution .

Mode of Action

The mode of action of this compound is likely similar to other benzene derivatives. In electrophilic aromatic substitution, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that benzene and its derivatives can participate in various biochemical reactions, including electrophilic aromatic substitution .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethoxybenzene-3,4,5,6-D4 can be synthesized through the deuteration of 1,2-Dimethoxybenzene. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) or deuterated solvents under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves the use of deuterium oxide (D2O) as a deuterium source. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), to facilitate the exchange of hydrogen atoms with deuterium atoms .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxybenzene-3,4,5,6-D4 undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

1,2,3,4-tetradeuterio-5,6-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,1-2H3/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDKAPXRBAPSQN-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])OC)OC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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